molecular formula C10H13NO2 B11792592 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone

1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone

Cat. No.: B11792592
M. Wt: 179.22 g/mol
InChI Key: QQLBPYDYGUPSIH-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) and Pyrrolidine (B122466) Heterocyclic Chemistry

Heterocyclic compounds are foundational to organic chemistry and medicinal science, with furan and pyrrolidine moieties being particularly prominent. Furan is a five-membered aromatic heterocycle containing an oxygen atom. wisdomlib.org Its aromaticity makes it relatively stable, yet it is more reactive than benzene (B151609) and readily undergoes electrophilic substitution, typically at the 2-position. ijabbr.com The furan nucleus is a common scaffold in numerous natural products and pharmacologically active compounds, valued for its ability to act as a bioisostere for phenyl rings and for its unique electronic and steric properties. wisdomlib.orgorientjchem.org Furan derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgutripoli.edu.ly

In contrast, pyrrolidine is a five-membered, saturated, nitrogen-containing heterocycle. wikipedia.org As a cyclic secondary amine, it is basic and nucleophilic. nih.gov The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, found in a vast number of natural alkaloids (like nicotine) and synthetic drugs. wikipedia.orgnbinno.com Its non-planar, puckered structure allows for the precise spatial arrangement of substituents, which is crucial for binding to biological targets like enzymes and receptors. nih.govnih.gov The stereochemistry of substituted pyrrolidines, particularly at the C2 position, is often a critical determinant of their biological function. nih.govacs.orgnih.gov

The combination of an electron-rich aromatic furan system with a saturated, basic pyrrolidine ring in 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone creates a molecule with distinct chemical domains. This juxtaposition suggests potential for intramolecular interactions and unique reactivity patterns not present in the individual components, making it a compelling target for chemical synthesis and investigation.

Historical Perspective of Analogous Ketone and Amine Scaffolds in Synthetic Methodologies

The core structure of this compound is an α-amino ketone. The synthesis of α-amino ketones has been a long-standing objective in organic chemistry due to their importance as versatile synthetic intermediates for the preparation of various nitrogen-containing heterocycles and natural products. rsc.orgresearchgate.net

Historically, one of the most common methods for synthesizing α-amino ketones involves the nucleophilic substitution of an α-halo ketone with an amine. rsc.org This classical approach, while straightforward, can be complicated by side reactions such as over-alkylation. To address these challenges, numerous alternative methods have been developed over the decades. These include the electrophilic amination of enolates, the reduction of α-azido or α-nitro ketones, and various oxidative amination reactions. rsc.orgorganic-chemistry.org

More recent advancements have focused on developing more efficient and stereoselective methods. For instance, metal-catalyzed direct α-C-H amination of ketones has emerged as a powerful strategy, avoiding the need for pre-functionalized starting materials. organic-chemistry.org The development of one-pot procedures, such as the synthesis of α-amino ketones from benzylic alcohols and amines mediated by reagents like N-bromosuccinimide (NBS), represents another significant step forward in operational simplicity and efficiency. rsc.orgcolab.ws These historical and modern synthetic strategies provide a robust toolbox that can be adapted for the targeted synthesis of complex molecules like this compound.

Rationale for Academic Investigation of this compound Structure and Reactivity

The academic pursuit of synthesizing and studying this compound is driven by several key factors. The primary rationale lies in its potential as a novel scaffold for drug discovery. Given that both furan and pyrrolidine rings are independently associated with a broad spectrum of pharmacological activities, their combination in a single molecule could lead to synergistic or entirely new biological effects. ijabbr.comnbinno.com The structure is a source of chemical diversity for building libraries of compounds for high-throughput screening.

Furthermore, the molecule's stereochemistry presents a compelling area of investigation. The chiral center at the C2-position of the pyrrolidine ring means the compound can exist as two enantiomers. The stereoselective synthesis of each enantiomer is a significant challenge and a primary objective, as different stereoisomers often exhibit distinct biological activities and interactions with chiral biological macromolecules. nih.govresearchgate.net

From a chemical reactivity standpoint, the molecule contains multiple reactive sites: the furan ring (susceptible to electrophilic attack), the ketone (which can undergo nucleophilic addition or reactions at the α-carbon), and the pyrrolidine nitrogen (which is both basic and nucleophilic). Studying the interplay and chemoselectivity of these functional groups is of fundamental academic interest. Theoretical and computational studies on its conformational preferences and electronic structure could provide valuable insights into its reactivity and potential interactions with biological targets. acs.orgnih.gov

Overview of Research Objectives and Methodological Approaches

A comprehensive investigation of this compound would encompass several interconnected research objectives, utilizing a range of modern chemical methodologies.

Synthetic Objectives:

Development of Synthetic Routes: The primary objective is to establish efficient and scalable synthetic pathways. A logical approach would be the reaction of an α-haloacetylfuran, such as 2-(bromoacetyl)furan, with pyrrolidine or a protected derivative. This strategy is analogous to the classical synthesis of α-amino ketones. nih.gov An alternative could involve multi-component reactions or novel C-H activation strategies.

Stereoselective Synthesis: A crucial goal is the development of methods to access enantiomerically pure forms of the compound. This could be achieved through the use of chiral starting materials (e.g., enantiopure proline derivatives), chiral auxiliaries, or asymmetric catalysis, including biocatalytic methods using enzymes like transaminases. nih.gov

Table 1: Plausible Synthetic Approach

Step Precursor 1 Precursor 2 Reagent/Conditions Intermediate/Product Analogy Reference
1 Furan Acetic Anhydride (B1165640) Friedel-Crafts Acylation (e.g., H3PO4) 2-Acetylfuran (B1664036) wikipedia.org
2 2-Acetylfuran Bromine (Br2) Dioxane/Ether 2-(Bromoacetyl)furan nih.gov
3 2-(Bromoacetyl)furan Pyrrolidine Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) This compound colab.wsnih.gov

Structural and Reactivity Objectives:

Spectroscopic and Structural Characterization: Thorough characterization of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy is essential to confirm its structure. mdpi.comgoogle.com In cases where crystalline material can be obtained, X-ray crystallography would provide definitive proof of its three-dimensional structure and stereochemistry. nih.gov

Investigation of Chemical Reactivity: A systematic study of the molecule's reactivity would be undertaken. This includes exploring reactions such as reduction of the ketone, N-alkylation or N-acylation of the pyrrolidine, and electrophilic substitution on the furan ring to understand the chemoselectivity of the scaffold.

Computational Modeling: Density Functional Theory (DFT) and other computational methods would be employed to model the molecule's conformational landscape, electronic properties, and reaction mechanisms, providing a theoretical framework to complement experimental findings. acs.org

Table 2: Physicochemical Properties of Precursors

Compound Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C)
Furan C4H4O 68.07 -85.6 31.4
2-Acetylfuran C6H6O2 110.11 26-28 168-169
Pyrrolidine C4H9N 71.12 -63 87

Data sourced from references wikipedia.orgwikipedia.orgchemicalbook.comnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(furan-2-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H13NO2/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8,11H,1,3,5,7H2

InChI Key

QQLBPYDYGUPSIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for 1 Furan 2 Yl 2 Pyrrolidin 2 Yl Ethanone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inslideshare.neticj-e.org For 1-(furan-2-yl)-2-(pyrrolidin-2-yl)ethanone, two primary strategic disconnections are considered, focusing on the formation of the key carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation Strategies (e.g., Alkylation, Acylation)

A primary retrosynthetic disconnection involves cleaving the C-C bond between the carbonyl group and the pyrrolidine (B122466) ring. This leads to a furan-containing acylating agent and a pyrrolidine-based nucleophile.

Disconnection A: Acylation Approach

This strategy envisions the acylation of a suitable pyrrolidine derivative with an activated furan-2-carbonyl species. The synthons for this approach would be a 2-acylfuran cation equivalent and a 2-substituted pyrrolidine anion equivalent.

Disconnection B: Alkylation Approach

Alternatively, disconnecting the C-C bond alpha to the carbonyl group suggests an alkylation strategy. This would involve a nucleophilic attack from an enolate derived from 2-acetylfuran (B1664036) onto a pyrrolidine electrophile, or the alkylation of a pyrrolidine derivative with a 2-(haloacetyl)furan.

Precursor Synthesis and Optimization

The successful synthesis of this compound hinges on the availability and reactivity of its furan (B31954) and pyrrolidine precursors.

Furan-based Precursors

The furan moiety can be derived from readily available starting materials. 2-Acetylfuran is a common and commercially available compound that can serve as a key precursor. oakwoodchemical.com Alternatively, furan-2-carboxylic acid or its derivatives could be employed in acylation reactions. The synthesis of various furan derivatives is well-documented, often starting from biomass-derived platform chemicals like furfural. nih.govrsc.org Friedel-Crafts acylation of furan is a standard method to introduce the acetyl group. researchgate.net

Table 1: Potential Furan-based Precursors and their Synthetic Utility

PrecursorPotential RoleSynthesis Highlight
2-AcetylfuranStarting material for enolate formationCommercially available; can be synthesized via Friedel-Crafts acylation of furan. google.com
2-(Bromoacetyl)furanElectrophile in alkylation reactionsSynthesized by bromination of 2-acetylfuran.
Furan-2-carbonyl chlorideAcylating agent in Friedel-Crafts acylationPrepared from furan-2-carboxylic acid using thionyl chloride.
Furan-2-carboxylic acidPrecursor to activated acyl speciesCan be activated with coupling agents for amide bond formation.

Pyrrolidine-based Precursors

The synthesis of substituted pyrrolidines is a vast field of organic chemistry. uwa.edu.aumdpi.com For the proposed synthetic routes, N-protected pyrrolidine derivatives are crucial to control reactivity. Proline and its derivatives are attractive chiral starting materials for the stereoselective synthesis of the target compound.

Table 2: Potential Pyrrolidine-based Precursors and their Synthetic Utility

PrecursorPotential RoleSynthesis Highlight
PyrrolidineNucleophile in alkylation or acylation reactionsCommercially available; requires N-protection for selective reactions.
N-Boc-pyrrolidineProtected nucleophileBoc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions.
2-(Chloromethyl)pyrrolidine (N-protected)Electrophile in alkylation reactionsCan be prepared from N-protected prolinol.
Pyrrolidine-2-carboxaldehyde (N-protected)Electrophile for nucleophilic addition reactionsCan be obtained by oxidation of N-protected prolinol.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis and the available precursors, the following direct synthetic routes are proposed.

Route 1: Acylation of a Pyrrolidine Grignard Reagent

This approach involves the reaction of an N-protected 2-pyrrolidinyl Grignard reagent with a furan-2-carbonyl derivative, such as furan-2-carbonyl chloride. Subsequent deprotection of the nitrogen would yield the target compound.

Route 2: Alkylation of 2-Acetylfuran Enolate

The lithium enolate of 2-acetylfuran can be generated using a strong base like lithium diisopropylamide (LDA). This nucleophile can then react with an N-protected 2-(halomethyl)pyrrolidine. Deprotection of the pyrrolidine nitrogen would furnish the final product.

Route 3: Reaction of a Pyrrolidine Nucleophile with 2-(Bromoacetyl)furan

A straightforward approach would be the direct nucleophilic substitution of bromide from 2-(bromoacetyl)furan using N-protected pyrrolidine. This would be followed by deprotection.

Table 3: Hypothetical Reaction Parameters for the Synthesis of this compound

RouteKey ReactionFuran PrecursorPyrrolidine PrecursorReagents and Conditions
1AcylationFuran-2-carbonyl chlorideN-Boc-2-chloropyrrolidine1. Mg, THF; 2. CuCN (catalytic); 3. Furan-2-carbonyl chloride; 4. Acid (for deprotection)
2Alkylation2-AcetylfuranN-Boc-2-(iodomethyl)pyrrolidine1. LDA, THF, -78 °C; 2. N-Boc-2-(iodomethyl)pyrrolidine; 3. Acid (for deprotection)
3Nucleophilic Substitution2-(Bromoacetyl)furanN-Boc-pyrrolidine1. NaH, THF; 2. 2-(Bromoacetyl)furan; 3. Acid (for deprotection)

It is important to reiterate that these proposed synthetic routes are theoretical. Experimental validation would be necessary to determine the feasibility and efficiency of each pathway, including optimization of reaction conditions, yields, and purification methods.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity. The synthesis of this compound can benefit significantly from various catalytic strategies.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of β-amino ketones. For Mannich-type reactions, both acid and base catalysts are common. Brønsted acids like HCl or acetic acid can be used to promote the formation of the iminium ion. rsc.org Lewis acids such as zinc chloride or bismuth triflate can also catalyze the reaction by activating the ketone or the imine. organic-chemistry.orggoogle.com In the context of coupling reactions, homogeneous palladium or copper catalysts are instrumental in facilitating C-C bond formation.

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. For the synthesis of β-amino ketones, solid acid catalysts like montmorillonite (B579905) K10 or Amberlyst-15 have been shown to be effective. researchgate.net These materials can promote Mannich-type reactions under mild conditions, often with high diastereoselectivity. researchgate.net The use of a heterogeneous catalyst could provide a more sustainable and environmentally friendly route to this compound.

Table 3: Examples of Heterogeneous Catalysts in β-Amino Ketone Synthesis

CatalystReaction TypeSubstratesKey AdvantagesReference
Montmorillonite K10MannichImine and CyclohexanoneRecyclable, good yield researchgate.net
Amberlyst-15MannichAldehyde, Aniline, KetoneHigh diastereoselectivity researchgate.net
Fe₃O₄@PEG-SO₃HMannichAryl aldehyde, Aryl amine, AcetophenoneNanocatalyst, good yields rsc.org

This table highlights the utility of heterogeneous catalysts in analogous reactions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral β-amino ketones, proline and its derivatives are effective organocatalysts for the Mannich reaction. rsc.org These catalysts operate by forming an enamine intermediate with the ketone, which then reacts with the iminium ion. This approach could be particularly valuable for the enantioselective synthesis of this compound, yielding a specific stereoisomer.

Green Chemistry Considerations in Synthetic Pathways

Green chemistry principles are integral to the development of sustainable and environmentally benign synthetic processes in the pharmaceutical and chemical industries. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green chemistry aspects can be considered to create more sustainable manufacturing routes.

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis, as solvents often constitute the largest proportion of waste generated. Traditional organic solvents are frequently volatile, toxic, and flammable. Green chemistry encourages the use of safer, more environmentally friendly alternatives.

In the context of synthesizing furan and pyrrolidine derivatives, several greener solvent options have been explored. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. While the solubility of nonpolar organic reactants can be a challenge, techniques such as the use of co-solvents or phase-transfer catalysts can facilitate reactions in aqueous media.

Ionic liquids and deep eutectic solvents (DESs) have also emerged as promising green alternatives. These solvents have low volatility, high thermal stability, and their properties can be tailored by altering their chemical structures. For instance, the synthesis of spiropyrrolidines has been successfully carried out in a deep eutectic solvent composed of choline (B1196258) chloride and urea, demonstrating the potential of these solvents for constructing the pyrrolidine ring system.

Solvent minimization is another key strategy. This can be achieved through solvent-free (neat) reactions or by using techniques such as mechanochemistry (grinding), which can promote reactions in the absence of a solvent. An efficient and green synthesis of 2-pyrrolidinone (B116388) analogs has been reported under solvent-free conditions via grinding, highlighting a potential approach for forming the pyrrolidine core of the target molecule.

Green Solvent TypeKey AdvantagesPotential Application in Synthesis
WaterNon-toxic, non-flammable, readily available.Could be used in steps where reactants have sufficient water solubility, possibly with co-solvents.
Ionic LiquidsLow volatility, high thermal stability, tunable properties.May serve as both solvent and catalyst in certain reaction steps.
Deep Eutectic Solvents (DESs)Biodegradable, low cost, easy to prepare.Applicable in cycloaddition reactions to form the pyrrolidine ring.
Solvent-Free (Neat/Grinding)Eliminates solvent waste, can enhance reaction rates.Potentially suitable for condensation or multicomponent reactions.

Improving the energy efficiency of chemical reactions is a core principle of green chemistry, aiming to reduce the economic and environmental costs associated with synthesis. Traditional heating methods often require long reaction times and significant energy input. Modern techniques can offer more energy-efficient alternatives for the synthesis of heterocyclic compounds.

Microwave-assisted synthesis is a prominent energy-efficient technique that can dramatically reduce reaction times, often from hours to minutes, and increase product yields. The direct interaction of microwaves with polar molecules leads to rapid and uniform heating, which can accelerate reaction rates and improve selectivity. This method has been successfully applied to the synthesis of various heterocyclic compounds and could be beneficial for steps in the synthesis of this compound.

Ultrasound irradiation is another energy-efficient method that utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. This technique has been employed in the synthesis of heterocyclic compounds and offers a greener alternative to conventional heating.

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.

In the synthesis of this compound, choosing reaction types with high atom economy is crucial. For example, cycloaddition reactions, such as the [3+2] dipolar cycloaddition to form the pyrrolidine ring, are highly atom-economical as all the atoms from the reactants are incorporated into the product. Ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols is another example of an atom-economical method to produce nitrogen heterocycles.

Waste reduction strategies in pharmaceutical synthesis are multifaceted and include:

Catalysis: The use of catalysts, especially biocatalysts and organocatalysts, can reduce the need for stoichiometric reagents, which often end up as waste. Catalytic processes are generally more efficient and produce fewer byproducts.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can minimize the formation of side products and reduce waste.

Circular Economy Models: Adopting circular economy principles, where waste from one process can be used as a raw material for another, is a key strategy for sustainable manufacturing.

StrategyDescriptionRelevance to Synthesis
High Atom Economy ReactionsReactions that maximize the incorporation of reactant atoms into the final product, such as cycloadditions and domino reactions.The [3+2] dipolar cycloaddition is a highly atom-economical route to the pyrrolidine ring.
CatalysisUsing small amounts of catalysts instead of stoichiometric reagents to promote reactions.Reduces waste by minimizing the use of reagents that are not incorporated into the product.
Waste ValorizationConverting waste streams into valuable products.Reduces the environmental impact of waste disposal and can create new revenue streams.

Stereoselective Synthesis Approaches

The pyrrolidine ring in this compound contains a stereocenter at the C2 position. Therefore, controlling the stereochemistry of this center is crucial for obtaining a single enantiomer of the compound, which is often a requirement for biologically active molecules. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of 2-substituted pyrrolidines, chiral auxiliaries derived from readily available chiral molecules like amino acids or carbohydrates have been widely used. For example, C2-symmetrical pyrrolidines have been employed as chiral auxiliaries in a variety of transformations. The synthesis of trans-2,5-diarylpyrrolidines has been achieved starting from (R)-phenylglycinol as a chiral auxiliary. In this approach, the chiral auxiliary directs the diastereoselective addition of a Grignard reagent to an imine.

Another common chiral auxiliary is tert-butanesulfinamide, which has been extensively used in the stereoselective synthesis of amines and their derivatives. The reaction of N-tert-butanesulfinyl imines with nucleophiles proceeds with high diastereoselectivity, allowing for the synthesis of chiral amines which can then be cyclized to form 2-substituted pyrrolidines.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. This approach utilizes a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Asymmetric catalysis is often preferred over the use of chiral auxiliaries because it is more atom-economical, as only a small amount of the chiral catalyst is required.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a particularly effective strategy for the asymmetric synthesis of heterocyclic compounds. For instance, the catalytic asymmetric synthesis of furan-indole compounds has been achieved through an organocatalytic asymmetric annulation reaction, demonstrating the feasibility of controlling stereochemistry in furan-containing molecules.

In the context of synthesizing 2-substituted pyrrolidines, biocatalysis using enzymes such as transaminases has shown great promise. Transaminases can catalyze the asymmetric amination of ketones to produce chiral amines, which can then undergo intramolecular cyclization to form the desired pyrrolidine ring with high enantiomeric excess. This biocatalytic approach offers a green and efficient route to chiral N-heterocycles.

Metal-based catalysts have also been employed in the asymmetric synthesis of pyrrolidines. For example, an enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine has been developed, which allows for the synthesis of enantioenriched 2,5-diarylpyrrolidines.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

The definitive structure of 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone would be established through the combined application of high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (infrared and Raman), and mass spectrometry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the three protons of the furan (B31954) ring, the methine and methylene (B1212753) protons of the pyrrolidine (B122466) ring, the methylene protons adjacent to the carbonyl group, and the N-H proton of the pyrrolidine.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of chemically distinct carbon atoms. Characteristic signals would be expected for the carbonyl carbon, the carbons of the furan and pyrrolidine rings, and the methylene carbon alpha to the ketone.

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum would provide information about the electronic environment of the nitrogen atom within the pyrrolidine ring.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~7.60 dd ~1.8, 0.8 H-5 (Furan)
~7.20 dd ~3.6, 0.8 H-3 (Furan)
~6.50 dd ~3.6, 1.8 H-4 (Furan)
~4.0-4.2 m - CH (Pyrrolidine, α to NH)
~3.3-3.5 m - CH₂ (Pyrrolidine, α to NH)
~3.0-3.2 m - CH₂ (α to C=O)
~2.5 (broad) s - NH (Pyrrolidine)
~1.8-2.2 m - CH₂ (Pyrrolidine)
~1.6-1.8 m - CH₂ (Pyrrolidine)

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~195-200 C=O (Ketone)
~152 C-2 (Furan)
~147 C-5 (Furan)
~118 C-3 (Furan)
~112 C-4 (Furan)
~60 CH (Pyrrolidine, α to NH)
~48 CH₂ (α to C=O)
~46 CH₂ (Pyrrolidine, α to NH)
~30 CH₂ (Pyrrolidine)

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): Would confirm proton-proton couplings, for instance, between the protons on the furan ring and within the pyrrolidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the furan, ethanone (B97240), and pyrrolidine fragments. For example, correlations would be expected between the methylene protons adjacent to the carbonyl group and the carbonyl carbon itself, as well as carbons in both the furan and pyrrolidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

IR Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch would be expected in the region of 1680-1700 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic furan and the aliphatic pyrrolidine rings, N-H stretching of the secondary amine, and C-O-C stretching of the furan ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching vibrations of the furan ring are typically strong in the Raman spectrum.

Table 3: Expected Characteristic Vibrational Modes for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~3300-3400 N-H stretch
~3100-3150 C-H stretch (Furan)
~2850-2960 C-H stretch (Pyrrolidine, CH₂)
~1680-1700 C=O stretch (Ketone)
~1500-1600 C=C stretch (Furan)
~1000-1300 C-O-C stretch (Furan)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula (C₁₀H₁₃NO₂).

Fragmentation Patterns: In the mass spectrum, characteristic fragmentation patterns would be expected. Common fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the furan ring, leading to a furanoyl cation. Another likely fragmentation would be the loss of the pyrrolidine ring or fragments thereof. The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

m/z (calculated) Formula Ion
179.0946 C₁₀H₁₃NO₂ [M]⁺
180.1025 C₁₀H₁₄NO₂ [M+H]⁺
95.0133 C₅H₃O₂ [C₄H₃O-C=O]⁺
84.0813 C₅H₁₀N [C₅H₁₀N]⁺
Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing the fragmentation patterns of its ions. In a typical MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation. This process would break the molecule into smaller, charged fragments.

A detailed analysis of the mass-to-charge ratios of these fragments would allow for the deduction of the molecule's structure. For instance, characteristic losses of the furan ring or the pyrrolidine moiety would be expected. The precise fragmentation pattern would provide invaluable information for confirming the compound's identity and connectivity. However, at present, no specific MS/MS fragmentation data for this compound has been documented in scientific literature.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
[M+H]⁺ --- ---
[M+H]⁺ --- ---
[M+H]⁺ --- ---

(Data is hypothetical and for illustrative purposes only, as no experimental data is currently available.)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous determination of the molecular conformation and how the molecules pack together in the solid state.

Crystal Growth Methodologies

The first and often most challenging step in X-ray crystallography is growing a single crystal of sufficient size and quality. For a compound like this compound, various techniques could be employed. These include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and would be determined through systematic screening.

Unit Cell Parameters and Space Group Determination

Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the crystal). This information is fundamental to solving the crystal structure.

Table 2: Illustrative Unit Cell Parameters for a Hypothetical Crystal of this compound

Parameter Value
Crystal System ---
Space Group ---
a (Å) ---
b (Å) ---
c (Å) ---
α (°) ---
β (°) ---
γ (°) ---
Volume (ų) ---
Z ---

(Data is hypothetical as no crystallographic studies have been published.)

Molecular Conformation and Intermolecular Interactions in the Crystalline State

A complete solution of the crystal structure would reveal the precise conformation of the this compound molecule in the solid state. This includes the relative orientations of the furan and pyrrolidine rings and the torsion angles of the ethanone linker. Furthermore, the analysis would identify any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. These interactions are crucial for understanding the compound's physical properties.

Chiroptical Spectroscopy

Given the presence of a chiral center at the 2-position of the pyrrolidine ring, this compound is a chiral molecule. Chiroptical spectroscopy techniques are essential for studying such molecules.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemistry and the solution-state conformation of a chiral molecule. For this compound, the CD spectrum would be expected to show distinct Cotton effects corresponding to the electronic transitions of its chromophores (the furan ring and the ketone group). The sign and magnitude of these Cotton effects would be sensitive to the molecule's conformation, providing valuable insights that are complementary to the solid-state information from X-ray crystallography. As with the other techniques, no experimental CD spectroscopic data for this specific compound is currently available.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a powerful technique used to study the stereochemistry of chiral molecules by measuring the change in optical rotation as a function of wavelength. wikipedia.org For a molecule to be studied by ORD, it must be optically active. scispace.com The presence of a carbonyl group, which has a chromophore that absorbs in a readily accessible region of the spectrum (280-330 nm), makes ketones and aldehydes ideal candidates for such studies. scispace.com

The ORD spectrum of a compound can present as either a plain curve or a more complex Cotton effect curve. Plain curves show a steady increase or decrease in optical rotation with decreasing wavelength and are characteristic of chiral compounds that lack a chromophore. vlabs.ac.in In contrast, Cotton effect curves exhibit both a maximum and a minimum and are observed in the vicinity of an absorption band of an optically active substance. kud.ac.in The sign and magnitude of the Cotton effect can provide valuable information about the absolute configuration of the molecule.

While the principles of ORD are well-established for determining the stereochemistry of complex molecules, specific experimental ORD data for this compound is not extensively available in the public domain. Hypothetical ORD data, based on related structures, can be theorized as presented in the table below.

Interactive Table: Hypothetical Optical Rotatory Dispersion Data

Wavelength (nm)Specific Rotation [α] (degrees)
700+15
589 (D-line)+25
450+50
350+120 (Peak)
3100
290-80 (Trough)
250-30

This data is illustrative and intended to represent a potential positive Cotton effect curve.

Conformational Analysis in Solution and Gas Phase

The conformation of this compound is not static; it exists as an equilibrium of different spatial arrangements, particularly in solution. Understanding these conformational landscapes is key to predicting the molecule's reactivity and biological interactions.

Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an essential tool for investigating the kinetics of conformational changes in molecules. unibas.it By analyzing the changes in NMR spectra at different temperatures, researchers can determine the energy barriers for processes such as bond rotation and ring inversion. unibas.it

In the case of this compound, hindered rotation around the single bond connecting the furan-ethanone moiety and the pyrrolidine ring is expected. This can lead to the existence of different rotamers (conformational isomers) that may be observable at low temperatures. As the temperature is increased, the rate of interconversion between these rotamers increases, leading to a coalescence of the distinct NMR signals into a time-averaged spectrum. unibas.it

A study on N-benzyl-N-(furan-2-ylmethyl)acetamide demonstrated the presence of a hindered cis-trans rotational equilibrium in solution using 1D and 2D NMR techniques. researchgate.net A similar approach could be applied to this compound to probe its conformational dynamics. While specific DNMR studies on this exact compound are not readily found, the following table illustrates the type of data that would be expected from such an analysis.

Interactive Table: Hypothetical Dynamic NMR Spectroscopy Data for Rotational Barrier

Temperature (°C)Rate Constant (k, s⁻¹)Free Energy of Activation (ΔG‡, kcal/mol)
-501012.5
-3010012.6
-10 (Coalescence)100012.7
10800012.8
305000012.9

This data is hypothetical and serves to illustrate the principles of DNMR analysis.

Computational Modeling of Conformational Landscapes

Computational chemistry provides powerful tools for exploring the conformational landscapes of molecules in both the gas phase and in solution. nih.govbiorxiv.org Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to determine the geometries and relative energies of different conformers. nih.govresearchgate.net

For this compound, computational models would likely investigate the rotational energy profile around the key single bonds. In the gas phase, intramolecular hydrogen bonding between the pyrrolidine N-H and the carbonyl oxygen could stabilize certain conformations. researchgate.net In solution, the conformational equilibrium can be influenced by the polarity of the solvent, with more polar solvents potentially favoring more extended conformations. rsc.org

Computational studies on related furan derivatives have shown that the relative stability of conformers can be accurately predicted, although the energy differences are often small. rsc.org The results of such computational modeling for this compound would typically be presented in a table summarizing the relative energies of the most stable conformers.

Interactive Table: Hypothetical Computational Modeling Results (Relative Energies in kcal/mol)

ConformerGas Phase (DFT B3LYP/6-31G*)Solution (Water, PCM)
Conformer A (Intramolecular H-bond)0.002.5
Conformer B (Extended)2.10.00
Conformer C (Gauche)1.51.8

This data is for illustrative purposes and represents a plausible outcome of a computational study.

Reactivity and Mechanistic Investigations of 1 Furan 2 Yl 2 Pyrrolidin 2 Yl Ethanone

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

The furan ring in 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The oxygen atom in the furan ring donates electron density to the ring, activating it towards electrophilic attack. numberanalytics.com This increased electron density makes furan significantly more reactive than benzene (B151609) in such reactions. numberanalytics.compearson.com

Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions. chemicalbook.comquora.com This is because the carbocation intermediate formed by attack at these positions is more stabilized by resonance, with three possible resonance structures, two of which involve the stabilizing effect of the oxygen atom's lone pair. pearson.com In contrast, attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures. pearson.comchemicalbook.com In the case of this compound, the furan ring is already substituted at the C2 position. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

Common electrophilic aromatic substitution reactions that the furan ring can undergo include:

Nitration: Introduction of a nitro group (-NO2) onto the furan ring, typically using a mixture of nitric acid and acetic anhydride (B1165640). numberanalytics.com

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) onto the furan ring. Bromination, for instance, can be achieved using bromine in a suitable solvent like dioxane. numberanalytics.compearson.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, although these reactions can be challenging with furan due to its sensitivity to the strong Lewis acids typically employed.

The general mechanism for electrophilic aromatic substitution on the furan ring involves the initial attack of the electrophile on the electron-rich ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. numberanalytics.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of the Furan Ring in this compound

Position of Substitution Predicted Major Product Rationale
C5 5-Substituted-1-(furan-2-yl)-2-(pyrrolidin-2-yl)ethanone The C2 position is already substituted. The C5 position is the most activated and sterically accessible for electrophilic attack.
C3, C4 Minor or no product The carbocation intermediates are less stable compared to attack at the C5 position.

Nucleophilic Reactions Involving the Pyrrolidine (B122466) Nitrogen

The pyrrolidine ring contains a secondary amine, with the nitrogen atom possessing a lone pair of electrons. This makes the pyrrolidine nitrogen a good nucleophile and a base. chemicalbook.comwikipedia.org The basicity of the pyrrolidine nitrogen is a key aspect of its reactivity. nih.gov

The nucleophilic character of the pyrrolidine nitrogen allows it to react with a variety of electrophiles. Some important reactions include:

N-Alkylation: Reaction with alkyl halides to form N-alkylated pyrrolidine derivatives. chemicalbook.com

N-Acylation: Reaction with acyl halides or anhydrides to form N-acylated pyrrolidine derivatives (amides). chemicalbook.com

Reaction with Carbonyl Compounds: The pyrrolidine nitrogen can react with aldehydes and ketones to form enamines. chemicalbook.commsu.edu

Michael Addition: As a nucleophile, the pyrrolidine nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds.

The reactivity of the pyrrolidine nitrogen can be influenced by steric hindrance around the nitrogen atom and the electronic properties of the rest of the molecule.

Reactivity at the Ketone Carbonyl Group

The ketone carbonyl group (C=O) in this compound is a site of significant reactivity. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O double bond, while the oxygen atom is nucleophilic.

The ketone can undergo condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group, typically catalyzed by a base. mdpi.com For instance, condensation with malononitrile (B47326) in the presence of a base would lead to a dicyanovinyl derivative.

Aldol-type condensation reactions are also possible, where the enolate of the ketone reacts with another carbonyl compound. In the case of this compound, the α-protons on the carbon adjacent to the carbonyl group (on the ethanone (B97240) backbone) can be abstracted by a base to form an enolate, which can then act as a nucleophile.

The ketone carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can be important to avoid the reduction of other functional groups in the molecule. For example, sodium borohydride is a milder reducing agent that would selectively reduce the ketone without affecting the furan ring. nih.gov Catalytic hydrogenation can also be employed for the reduction of the ketone.

Table 2: Potential Products from Reactions at the Ketone Carbonyl Group

Reaction Type Reagent Potential Product
Condensation Malononitrile, base 1-(Furan-2-yl)-3,3-dicyano-2-(pyrrolidin-2-yl)prop-1-ene
Reduction Sodium borohydride 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanol

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. quora.comwikipedia.org In the context of this compound, regioselectivity is particularly relevant in the electrophilic substitution of the furan ring, as discussed in section 4.1, where reaction at the C5 position is favored.

Stereoselectivity is the preference for the formation of one stereoisomer over another. quora.com The pyrrolidine ring in this compound contains a chiral center at the C2 position. This chirality can influence the stereochemical outcome of reactions at other parts of the molecule, a phenomenon known as diastereoselectivity. For instance, the reduction of the ketone carbonyl group will create a new chiral center, leading to the possibility of two diastereomeric alcohol products. The existing chiral center in the pyrrolidine ring can direct the approach of the reducing agent, potentially leading to a preference for the formation of one diastereomer over the other.

The stereochemistry of the pyrrolidine ring can be influenced during its synthesis, for example, through 1,3-dipolar cycloaddition reactions which can control the stereochemistry at positions 2 and 5. nih.gov

Mechanistic Studies of Key Transformations

Electrophilic Aromatic Substitution of Furan: The mechanism proceeds through the formation of a resonance-stabilized sigma complex (arenium ion) as an intermediate. pearson.com The electrophile attacks the π-system of the furan ring, leading to this intermediate, which then loses a proton to regenerate the aromatic system. pearson.com

Nucleophilic Acyl Substitution at the Pyrrolidine Nitrogen: In reactions such as N-acylation, the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, resulting in the formation of an amide.

Nucleophilic Addition to the Ketone Carbonyl: The reduction of the ketone with a hydride reagent like sodium borohydride involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which is then protonated upon workup to yield the alcohol.

Knoevenagel Condensation: This base-catalyzed reaction begins with the deprotonation of the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting intermediate then undergoes dehydration to form the final condensed product. mdpi.com

Reaction Kinetics and Rate Laws

Detailed kinetic studies on this compound have not been published. However, the kinetics of its reactions can be predicted by examining related compounds. The furan moiety, particularly when activated by the acetyl group (as in 2-acetylfuran), is known to react with radicals such as hydroxyl (OH). Theoretical studies on 2-acetylfuran (B1664036) have shown that OH-addition reactions to the furan ring are dominant at lower temperatures, while hydrogen abstraction from the acetyl group becomes the primary pathway at temperatures above 900 K. nih.govresearchgate.net

The rate of reaction is significantly influenced by the substitution on the furan ring. For instance, in the context of radical polymerization, the inhibitory effect of furan compounds is dependent on the stability of the radical formed, with substituents affecting reactivity. scispace.com The pyrrolidine ring, as a secondary amine, would be expected to participate in acid-base catalysis, influencing the rate of reactions involving proton transfer, such as enolization of the ketone.

Table 1: Kinetic Data for Reactions of Related Furan Compounds

Furan Compound Reactant Temperature (K) Rate Coefficient (cm³ molecule⁻¹ s⁻¹)
Furan OH Radical 294 - 668 Varies with temp.
2-Methylfuran OH Radical 294 - 668 Varies with temp.
2,5-Dimethylfuran OH Radical 294 - 668 Varies with temp.

This table presents kinetic data for related furan compounds to illustrate the types of reactions and measurements that would be relevant for studying this compound. Data sourced from studies on furan combustion and atmospheric chemistry. nih.govresearchgate.net

Hammett Analysis and Substituent Effects

Hammett analysis is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic systems. For the furan ring in the target molecule, introducing substituents at the 5-position would directly influence the electronic properties of the conjugated system. Studies on the Diels-Alder reaction of 2-substituted furans with dienophiles like maleic anhydride show a clear correlation between the electronic nature of the substituent and the reaction rate. researchgate.net Electron-donating groups on the furan ring would be expected to accelerate electrophilic substitution reactions, while electron-withdrawing groups would favor nucleophilic attack.

Similarly, substituents on the pyrrolidine ring would modulate its nucleophilicity and basicity. Electron-withdrawing groups attached to the nitrogen or carbon atoms of the pyrrolidine ring would decrease its reactivity in nucleophilic additions and acid-catalyzed processes. Conversely, electron-donating groups would enhance its nucleophilic character. The steric bulk of substituents on either ring would also play a critical role in determining reaction rates by hindering the approach of reagents.

Isotope Labeling Studies

Isotopic labeling is an indispensable technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. ias.ac.iniitg.ac.in For this compound, several labeling strategies could provide mechanistic insights.

Deuterium (B1214612) (²H) Labeling: Replacing the acidic α-proton (on the carbon between the ketone and the pyrrolidine ring) with deuterium would allow for the study of enol/enolate formation and subsequent reactions via techniques like NMR or mass spectrometry.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C into the carbonyl carbon could help track its fate in rearrangement reactions, such as the Favorskii rearrangement, or in metabolic degradation pathways.

Oxygen-17/18 (¹⁷O/¹⁸O) Labeling: Labeling the carbonyl oxygen could elucidate mechanisms of hydration, acetal (B89532) formation, or Baeyer-Villiger type oxidations. Studies on furan-2,3-diones have successfully used ¹⁷O-labeling to confirm rearrangement pathways where oxygen atoms become equivalent in an intermediate species.

Nitrogen-15 (B135050) (¹⁵N) Labeling: Placing a ¹⁵N label in the pyrrolidine ring would be crucial for tracking its involvement in reactions such as N-alkylation, N-acylation, or intramolecular cyclizations.

These studies are fundamental for distinguishing between proposed mechanistic pathways. nih.gov

Trapping of Intermediates

Many reactions proceed through short-lived, high-energy intermediates that cannot be isolated. youtube.com The existence of these species can be confirmed by "trapping" them with a reagent that converts them into a stable, characterizable product.

A significant pathway for furan metabolism and toxicity involves the cytochrome P450-catalyzed oxidation of the furan ring to form a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.govnih.gov This electrophilic intermediate is readily attacked by cellular nucleophiles. In a laboratory setting, trapping agents could be used to intercept such an intermediate formed from this compound.

Table 2: Potential Trapping Agents for Furan-Derived Intermediates

Trapping Agent Type of Intermediate Targeted Expected Product
Glutathione (GSH) Electrophilic ring-opened aldehydes (e.g., BDA) Glutathione conjugate
Semicarbazide Carbonyl compounds (e.g., BDA) Pyridazine (B1198779) or bis-semicarbazone derivative
Polyamines (e.g., Putrescine) Electrophilic ring-opened aldehydes (e.g., BDA) Polyamine-aldehyde cross-link

This table outlines potential trapping experiments based on known reactivity of the furan moiety. nih.govnih.govacs.org

The ethanone moiety can also form intermediates, such as an enolate under basic conditions, which could be trapped by electrophiles like methyl iodide. Under acidic conditions, Favorskii-type rearrangements could generate cyclopropanone (B1606653) or oxyallyl cation intermediates, which have been successfully trapped by dienes like furan itself. acs.org

Derivatization and Functionalization Strategies

Modifying the structure of this compound can be achieved by targeting the furan ring, the pyrrolidine ring, or the ethanone linker. Such derivatizations are key to creating analogues with altered chemical properties or biological activities. nih.gov

Modification of the Furan Moiety

The furan ring is amenable to a wide range of synthetic transformations, allowing for extensive derivatization.

Electrophilic Aromatic Substitution: The furan ring is electron-rich and readily undergoes electrophilic substitution, primarily at the 5-position (para to the existing substituent). Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new functional groups. wikipedia.org

Oxidation/Ring-Opening: The furan ring can be oxidized to yield various products. ssrn.com Depending on the oxidant and conditions, it can be converted to butenolides, 1,4-dicarbonyl compounds, or pyranones. This transformation effectively uses the furan as a latent 1,4-dicarbonyl synthon.

Cycloaddition Reactions: As a diene, furan can participate in [4+2] Diels-Alder cycloadditions, particularly with reactive dienophiles. This reaction can be used to build complex polycyclic structures.

Palladium-Catalyzed Cross-Coupling: Conversion of the furan to a furyl halide or boronic acid would enable Suzuki or Stille coupling reactions, allowing for the attachment of a wide variety of aryl or vinyl substituents. numberanalytics.com

Modification of the Pyrrolidine Moiety

The pyrrolidine ring offers several sites for functionalization, primarily centered on the secondary amine. wikipedia.orgosaka-u.ac.jp

N-Alkylation and N-Acylation: The nitrogen atom is nucleophilic and can be easily alkylated or acylated using alkyl halides or acyl chlorides, respectively. Reductive amination is another common method for N-alkylation. nih.gov

Ring Contraction/Expansion: While more complex, skeletal rearrangements can modify the ring structure itself. For example, photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives. researchgate.net

Oxidation to Lactams: The pyrrolidine ring can be oxidized to the corresponding lactam (pyrrolidin-2-one). researchgate.net

C-H Functionalization: Directed C-H activation or radical-based reactions can introduce substituents at various positions on the pyrrolidine ring, though regioselectivity can be a challenge. Copper-catalyzed intramolecular C-H amination is a known method for synthesizing pyrrolidines. nih.gov

Modifications at the Ethanone Linker

The ethanone linker in this compound represents a versatile scaffold for chemical modification. The presence of a ketone carbonyl group and adjacent α-protons allows for a variety of chemical transformations. These modifications can systematically alter the molecule's steric bulk, electronic properties, and hydrogen-bonding capabilities, which is crucial for mechanistic investigations and the development of new derivatives. Key reactive sites on the ethanone linker include the α-carbon, which can be functionalized, and the carbonyl group itself, which can undergo reduction or be used as a handle for constructing larger cyclic systems.

α-Halogenation of the Ethanone Bridge

One of the most common modifications of a ketone is the introduction of a halogen atom at the α-position. wikipedia.org This is typically achieved by treating the ketone with a halogenating agent under either acidic or basic conditions. mdpi.com For instance, the reaction of this compound with sources of electrophilic halogens can lead to the corresponding α-haloketones. These halogenated derivatives are valuable synthetic intermediates. nih.gov The increased polarity and reactivity of the carbon-halogen bond make them susceptible to nucleophilic substitution, allowing for the introduction of a wide range of other functional groups. nih.gov

Table 1: Hypothetical α-Halogenated Derivatives of this compound

Compound NameHalogen
1-(Furan-2-yl)-1-chloro-2-(pyrrolidin-2-yl)ethanoneChloro
1-(Furan-2-yl)-1-bromo-2-(pyrrolidin-2-yl)ethanoneBromo
1-(Furan-2-yl)-1-iodo-2-(pyrrolidin-2-yl)ethanoneIodo

Reduction of the Carbonyl Group

The ketone functionality of the ethanone linker can be readily reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride are effective for this transformation. nih.gov This modification eliminates the carbonyl's planar geometry and introduces a new chiral center, leading to diastereomeric alcohol products. The resulting hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly altering the molecule's interaction with biological systems.

Table 2: Product of Carbonyl Reduction

Starting MaterialProduct
This compound1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanol

Formation of Pyrazoline Derivatives via Chalcone (B49325) Intermediates

A more complex modification involves a two-step process to incorporate the ethanone linker into a new heterocyclic ring. First, a base-catalyzed aldol (B89426) condensation of this compound with an aromatic aldehyde can generate an α,β-unsaturated ketone, commonly known as a chalcone. thepharmajournal.com These chalcone intermediates can then undergo a cyclization reaction with hydrazine (B178648) or its derivatives to form a five-membered pyrazoline ring. proquest.comdergipark.org.trsci-hub.se This synthetic strategy dramatically alters the core structure of the parent molecule by extending the linker and introducing a new heterocyclic system with its own unique chemical properties. thepharmajournal.comproquest.com

Table 3: Synthesis of Pyrazoline Derivatives

StepReactantsProduct Class
1This compound + Aromatic AldehydeChalcone Derivative
2Chalcone Derivative + Hydrazine HydratePyrazoline Derivative

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations, based on the principles of quantum mechanics, can predict various molecular properties.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is crucial for explaining chemical bonding and reactivity. A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone, the HOMO is expected to be localized on the electron-rich furan (B31954) and pyrrolidine (B122466) rings, which are capable of donating electrons. Conversely, the LUMO is likely to be situated around the carbonyl group, which is an electron-accepting region. wuxibiology.com The HOMO-LUMO energy gap can be calculated to predict the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Representative HOMO-LUMO Analysis Data

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule.

Negative Regions (Red/Yellow): These areas have an excess of electrons and are prone to electrophilic attack. In this compound, the oxygen atom of the carbonyl group and the oxygen within the furan ring would be expected to show strong negative potential.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms attached to the nitrogen in the pyrrolidine ring and the carbon atom of the carbonyl group are likely to be regions of positive potential.

Neutral Regions (Green): These areas have a relatively neutral charge.

The MEP map provides a clear, visual representation of the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining electron delocalization and hyperconjugative interactions. acadpubl.eunih.gov This method investigates the interactions between filled donor NBOs and empty acceptor NBOs.

The strength of these interactions is quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu For this compound, NBO analysis can reveal:

Intramolecular Charge Transfer: Electron delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the carbonyl group and the aromatic rings. acadpubl.eu

Table 2: Illustrative NBO Analysis Data for Key Interactions

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) O (Furan) π* (C=C) 5.2
LP(1) N (Pyrrolidine) σ* (C-H) 3.8

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems. researchgate.netnih.gov It is particularly effective for calculating the properties of larger molecules with reasonable computational cost.

Geometry Optimization and Energetics

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. nanobioletters.com This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached.

The optimized geometry provides accurate information about bond lengths, bond angles, and dihedral angles. nanobioletters.com For this compound, this would reveal the precise spatial arrangement of the furan and pyrrolidine rings relative to the ethanone (B97240) bridge. Energetic calculations also provide the total energy of the molecule, which can be used to compare the stability of different conformers.

Table 3: Representative Optimized Geometric Parameters

Parameter Bond Length (Å) Bond Angle (°)
C=O 1.23 O=C-C: 121.5
C-N (Pyrrolidine) 1.47 C-N-C: 109.8

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Vibrational Frequency Calculations

Following geometry optimization, DFT can be used to calculate the vibrational frequencies of the molecule. researchgate.net These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign specific vibrational modes to the observed spectral peaks. nih.gov

The calculated vibrational spectrum for this compound would show characteristic frequencies for:

C=O stretching of the ketone group.

N-H stretching and bending of the pyrrolidine ring.

C-H stretching and bending of both the furan and pyrrolidine rings.

C-O-C stretching of the furan ring.

Table 4: Illustrative Calculated Vibrational Frequencies

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch 3450
C-H Stretch (Aromatic) 3100
C-H Stretch (Aliphatic) 2950
C=O Stretch 1710

Note: The values in this table are illustrative and represent typical data obtained from such calculations. Calculated frequencies are often scaled to better match experimental values.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR chemical shifts (¹H and ¹³C), which can aid in the assignment of experimental spectra and confirm structural hypotheses.

Detailed Research Findings: For this compound, Density Functional Theory (DFT) is a commonly used method for predicting NMR chemical shifts. dntb.gov.ua The process involves first optimizing the molecule's three-dimensional geometry at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed to calculate the isotropic magnetic shielding constants for each nucleus. nih.gov

These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.3 ppm for ¹H shifts. researchgate.net

The predicted chemical shifts are sensitive to the molecule's conformation. Given the flexibility of the pyrrolidine ring and the linkage to the furan moiety, it would be necessary to calculate shifts for several low-energy conformers and potentially perform a Boltzmann-weighted average to obtain values that are comparable to experimental results measured in solution.

Below is an illustrative table representing the type of data that would be generated from such a computational study.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan C2-152.5
Furan C36.55112.8
Furan C47.20118.0
Furan C57.60147.2
Carbonyl C=O-195.0
Methylene (B1212753) CH₂3.1054.1
Pyrrolidine C2'3.5060.3
Pyrrolidine C3'1.9525.8
Pyrrolidine C4'1.8024.5
Pyrrolidine C5'3.0546.9

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected output of a DFT/GIAO calculation. Actual values would require a dedicated computational study.

Reaction Mechanism Modeling

Computational modeling is essential for investigating the mechanisms of chemical reactions, providing insights into pathways that are often difficult or impossible to observe experimentally. For a molecule like this compound, this could involve studying its synthesis, degradation, or further reactions.

Transition State Characterization

A key aspect of reaction mechanism modeling is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface.

Detailed Research Findings: To characterize a transition state for a reaction involving this compound, computational methods would be used to locate the TS geometry. Techniques like synchronous transit-guided quasi-Newton (STQN) or dimer methods are employed for this purpose. Once a candidate structure is found, its identity as a true transition state must be confirmed by a vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products. researchgate.net For example, in modeling the formation of this compound, one could study the transition state of the nucleophilic attack of a pyrrolidinyl species onto a furan-containing electrophile. The energy of this transition state is crucial for calculating the reaction's activation energy and, consequently, its theoretical rate constant.

Potential Energy Surface Exploration

The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecular system as a function of its geometry. researchgate.net Exploring the PES allows chemists to identify all relevant stationary points, including reactants, products, intermediates, and transition states.

Detailed Research Findings: For this compound, PES exploration could reveal potential side reactions or rearrangement pathways. For instance, in the pyrolysis of furan-containing compounds, multiple decomposition pathways exist, such as ring-opening or elimination reactions. researchgate.net Computational methods can map out these competing pathways by calculating the energies of all associated intermediates and transition states. This exploration provides a comprehensive understanding of the reaction's thermodynamics and kinetics, explaining why certain products are favored over others under specific conditions.

Solvent Effects in Theoretical Calculations

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Theoretical calculations must account for these effects to provide realistic predictions.

Detailed Research Findings: The influence of a solvent on reactions involving this compound can be modeled using either explicit or implicit (continuum) solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), are computationally efficient and treat the solvent as a continuous medium with a defined dielectric constant. This approach is effective at capturing the electrostatic interactions between the solute and the solvent, which can stabilize charged or polar transition states and intermediates differently than the reactants. For reactions where specific solute-solvent interactions like hydrogen bonding are critical, an explicit model, where individual solvent molecules are included in the calculation, may be necessary for higher accuracy.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment.

Conformational Dynamics in Solution

The flexible nature of the pyrrolidine ring and the single bonds connecting the molecular fragments mean that this compound can adopt numerous conformations. MD simulations are ideally suited to explore this conformational landscape in a solution environment.

Detailed Research Findings: An MD simulation of this compound would typically be performed by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water). A force field (a set of parameters describing the potential energy of the system) is used to define the interactions between all atoms. The simulation then proceeds for a set amount of time (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

Analysis of this trajectory would reveal the most stable and frequently visited conformations of the molecule in solution. It would also show the dynamics of transitions between these conformations, providing insight into the molecule's flexibility. For example, such a simulation could quantify the puckering of the pyrrolidine ring and the rotational freedom around the C-C and C-N bonds, which are critical for understanding its interactions with other molecules, such as biological receptors. researchgate.net

Interactions with Solvents

The behavior of a molecule in solution is profoundly influenced by its interactions with solvent molecules. Computational models, such as molecular dynamics (MD) simulations and quantum mechanical calculations, are pivotal in elucidating these interactions at a molecular level. While direct computational studies on the solvation of this compound are not extensively available in the literature, valuable insights can be drawn from studies on analogous structures, such as N-methylpyrrolidone (NMP) and other furan derivatives.

Molecular dynamics simulations of NMP in water have revealed a strong structuring effect on the surrounding water molecules. acs.orgresearchgate.net It is anticipated that the pyrrolidinone moiety of this compound would exhibit similar behavior. The carbonyl oxygen and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond acceptors, while the C-H groups on the ring can participate in weaker hydrophobic interactions. These interactions lead to the formation of distinct solvation shells around the molecule.

The furan ring, with its oxygen heteroatom and π-electron system, also contributes significantly to solvent interactions. The oxygen atom can act as a hydrogen bond acceptor, while the aromatic face can engage in π-stacking or other non-covalent interactions with suitable solvent molecules.

A theoretical study on the solvent-induced shifts of the carbonyl stretching frequency of acetone (B3395972) using Density Functional Theory (DFT) has demonstrated the utility of combining solvation free energy and reactivity descriptors to understand solute-solvent interactions. nih.gov A similar approach could be applied to this compound to predict how its vibrational spectra might change in different solvents.

Table 1: Predicted Solvation Properties of this compound in Different Solvents (Illustrative)

SolventDielectric ConstantPredominant InteractionsExpected Solvation Free Energy (kcal/mol)
Water78.4Hydrogen bonding, Dipole-dipoleHighly Favorable
Ethanol (B145695)24.5Hydrogen bonding, Dipole-dipoleFavorable
Acetonitrile (B52724)37.5Dipole-dipoleFavorable
Chloroform4.8Dipole-dipole, Weak H-bondingModerately Favorable
Hexane1.9van der WaalsLess Favorable

Note: The data in this table is illustrative and based on the expected behavior of the functional groups present in the molecule. Precise values would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. In the context of this compound, QSAR and cheminformatics tools can be employed to predict its chemical reactivity and other properties based on calculated molecular descriptors, without a direct focus on biological efficacy.

Descriptor Calculation (e.g., topological, electronic)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized into topological, electronic, and constitutional descriptors, among others. For this compound, a variety of these descriptors can be calculated to build a comprehensive theoretical profile of the molecule.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include:

Wiener Index (W): Relates to the sum of distances between all pairs of atoms in the molecular graph.

Randić Index (χ): Based on the branching of the carbon skeleton.

Kier & Hall Connectivity Indices: Describe the degree of branching and complexity of the molecule.

Topological Polar Surface Area (TPSA): Calculated from the sum of surface contributions of polar atoms and is related to a molecule's ability to form hydrogen bonds. nih.gov

Studies on various bioactive substances have demonstrated the utility of topological indices in predicting physicochemical properties. nih.gov

Electronic Descriptors: These are derived from the 3D electronic structure of the molecule, typically calculated using quantum mechanical methods like DFT. Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy: Related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: An indicator of chemical reactivity and stability.

Mulliken Charges: Describe the partial charge distribution on each atom.

QSAR studies on furan and pyrrolidine derivatives have successfully used these types of descriptors to build predictive models. nih.govdigitaloceanspaces.com For instance, a QSAR study on nitrofuran analogues identified constitutional, topological, and electronic descriptors as being important for their activity. nih.gov

Constitutional Descriptors: These are the most straightforward descriptors and include properties like molecular weight, number of atoms, number of rings, and counts of specific functional groups.

Table 2: Representative Calculated Molecular Descriptors for a Furan-Pyrrolidine Scaffold (Illustrative)

Descriptor TypeDescriptor NameIllustrative ValueSignificance for Reactivity
ConstitutionalMolecular Weight~179.2 g/mol -
TopologicalWiener IndexVaries with conformationMolecular compactness and branching
TopologicalRandić IndexVaries with conformationMolecular branching
TopologicalTPSA~49.5 ŲPolarity and intermolecular interactions
ElectronicHOMO Energy-6.5 eVElectron-donating ability
ElectronicLUMO Energy-1.2 eVElectron-accepting ability
ElectronicHOMO-LUMO Gap5.3 eVChemical stability
ElectronicDipole Moment~3.5 DOverall polarity

Note: The values in this table are illustrative and would need to be calculated for the specific optimized geometry of this compound.

Predictive Modeling for Chemical Reactivity

By calculating a range of descriptors for a series of related molecules, it is possible to build predictive models for their chemical reactivity. nih.gov These models are typically developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov

For this compound, a predictive model for a specific type of chemical reactivity (e.g., susceptibility to nucleophilic attack at the carbonyl carbon) could be developed. This would involve:

Dataset Assembly: A dataset of compounds with known reactivity for the reaction of interest would be compiled. This dataset would ideally include molecules with structural similarities to the target compound.

Descriptor Calculation: A comprehensive set of topological and electronic descriptors would be calculated for all molecules in the dataset.

Model Building: A statistical method, such as MLR, would be used to identify a subset of descriptors that best correlate with the observed reactivity. The resulting equation would form the predictive model.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness.

A QSPR model for predicting the acidities of ketones, for instance, has been successfully built using stepwise multiple linear regression analysis with various molecular descriptors. researchgate.net A similar approach could be employed to predict the reactivity of the ketone functional group in this compound. The furan ring is known to be a versatile synthon, participating in a wide range of reactions. acs.org Computational models can help predict the likelihood of different reaction pathways, such as Diels-Alder reactions or ring-opening reactions, based on the calculated electronic properties of the molecule. Theoretical and computational studies on the formation of furan derivatives have utilized DFT to calculate reaction barriers and thermodynamic parameters, providing a basis for kinetic modeling. researchgate.netnih.gov

Table 3: Illustrative QSAR Model for Predicting a Reactivity Parameter (e.g., log(k))

Model Equationlog(k) = 0.85 * (LUMO Energy) - 0.05 * (TPSA) + 2.1
Descriptor Coefficient
LUMO Energy0.85
TPSA-0.05
Intercept2.1

Note: This table presents a hypothetical QSAR model for illustrative purposes. The descriptors and coefficients are not based on experimental data for the target compound.

Through the systematic application of these computational and theoretical methods, a deep understanding of the chemical nature of this compound can be achieved, guiding further experimental investigation into its properties and potential applications.

Potential As a Synthetic Scaffold and Precursor in Chemical Synthesis

Design and Synthesis of Novel Analogs and Derivatives

The inherent reactivity of the furan (B31954) and pyrrolidine (B122466) rings, as well as the ketone and the alpha-carbon of the ethanone (B97240) bridge, allows for a variety of structural modifications. These modifications can be used to fine-tune the molecule's steric and electronic properties for various applications.

The ethanone side chain of 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone can be extended through various homologation strategies. For instance, reactions involving C-C bond formation at the carbon alpha to the carbonyl group can be employed to introduce additional methylene (B1212753) units or other functional groups. This can be achieved through reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or aldol (B89426) condensation, followed by reduction or other transformations.

Recent advancements in transition metal-catalyzed C-C bond cleavage have also provided methods for the multi-carbon homologation of aryl ketones to produce long-chain ketones and aldehydes. researchgate.net These methods could potentially be adapted for the homologation of the furan-2-yl ketone moiety in the target compound.

A hypothetical reaction scheme for the homologation of this compound is presented below:

ReactantReagents and ConditionsProductReference
This compound1. LDA, THF, -78 °C; 2. R-X (e.g., CH3I)1-(Furan-2-yl)-1-methyl-2-(pyrrolidin-2-yl)ethanoneGeneral alkylation methodology
This compoundPh3P=CHCO2Et, Toluene, refluxEthyl 3-(furan-2-yl)-4-(pyrrolidin-2-yl)but-2-enoateWittig reaction principles
This compoundPd catalyst, ligand, alkenol1-(Furan-2-yl)-n-(pyrrolidin-2-yl)alkan-n-one researchgate.net

This table presents hypothetical data based on established chemical reactions.

The pyrrolidine ring of this compound can be subjected to ring expansion or contraction reactions to generate novel heterocyclic systems. For example, ring expansion of 2-substituted pyrrolidines can lead to the formation of piperidine (B6355638) derivatives. researchgate.net One common method involves the generation of an aziridinium (B1262131) intermediate from a prolinol derivative, which can then undergo nucleophilic attack to yield a ring-expanded product. researchgate.net

Conversely, ring contraction strategies, although less common for pyrrolidines, can be envisioned through multi-step synthetic sequences involving ring-opening followed by recyclization. For instance, oxidative cleavage of the pyrrolidine ring and subsequent intramolecular condensation could potentially lead to smaller heterocyclic structures.

Starting MaterialReaction TypeProductReference
2-(Hydroxymethyl)pyrrolidine derivativeRing Expansion (via aziridinium intermediate)3-Substituted piperidine researchgate.net
Azetidine with a 3-hydroxypropyl side chain at the 2-positionRing ExpansionPyrrolidine and/or Azepane derivatives nih.gov
Pyrrolidine-2,3,5-trionesRearrangement and Ring ExpansionFuran-2,3-dione and Quinoline derivatives thieme-connect.com

This table is based on literature reports for similar ring systems and serves as a conceptual guide.

The furan and pyrrolidine moieties of this compound can serve as building blocks for the construction of more complex polycyclic and fused heterocyclic systems. The furan ring, for example, can participate in Diels-Alder reactions, acting as a diene to form oxabicyclic systems. Subsequent transformations of these adducts can lead to a variety of carbocyclic and heterocyclic frameworks.

Furthermore, annulation reactions involving the furan ring are a viable strategy for creating fused polycyclic aromatic and heteroaromatic compounds. clockss.orgnih.gov Similarly, the pyrrolidine ring can be incorporated into larger polycyclic structures through intramolecular cyclization reactions, such as the Pictet-Spengler reaction, or by serving as a template for the construction of adjacent rings. nih.gov

ScaffoldReaction TypeResulting SystemReference
FuranDiels-Alder ReactionOxabicyclic adducts numberanalytics.com
FuranAnnulation with enolate anions of cyclic 1,3-diketonesAnnulated furans clockss.org
FuranDearomatization via electrocyclic ring-closureFuro[2,3-b]furans acs.org
PyrrolidineIntramolecular CyclizationIndolizidine and related alkaloids nih.gov

Application in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of other heterocyclic compounds. The furan ring can be converted into other heterocycles through ring-transformation reactions. For instance, treatment with primary amines or hydrazines can lead to the formation of pyrrole (B145914) or pyridazine (B1198779) derivatives, respectively, via Paal-Knorr type syntheses after appropriate modification of the furan ring.

The pyrrolidine moiety can also be a starting point for the synthesis of other nitrogen-containing heterocycles. For example, pyrrolidinetrione derivatives have been shown to be versatile building blocks for fused heterocyclic systems like pyrrolo[3,4-c]pyrazoles and pyrrolo[3,4-c]1,4-diazepines. thieme-connect.comresearchgate.net

Use as a Chiral Building Block

The presence of a stereocenter at the 2-position of the pyrrolidine ring makes this compound a valuable chiral building block, provided it is synthesized in an enantiomerically pure form. Asymmetric syntheses of 2-substituted pyrrolidines are well-established, often utilizing the chiral pool of proline. mdpi.comnih.govdocumentsdelivered.comacs.org For instance, enantiopure proline can be elaborated to introduce the 1-(furan-2-yl)ethanone side chain while retaining the stereochemical integrity of the C2 position.

The chirality of the pyrrolidine ring can be used to induce stereoselectivity in subsequent reactions, making it a useful tool in asymmetric synthesis. The pyrrolidine scaffold is a common feature in many organocatalysts, and derivatives of the title compound could potentially be explored for such applications. mdpi.com

Chiral PrecursorSynthetic StrategyChiral ProductKey FeaturesReference
L-ProlineMulti-step synthesis(S)-1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanoneUtilizes the natural chirality of proline mdpi.comresearchgate.net
ω-ChloroketonesTransaminase-triggered cyclization(R)- or (S)-2-substituted pyrrolidinesEnantiocomplementary synthesis acs.org
Benzyloxy imideAsymmetric allylic alkylation and ring contractionEnantioenriched 2,2-disubstituted pyrrolidinesFormation of a stereogenic quaternary center nih.gov
Optically active phenyldihydrofuranAsymmetric multicomponent reactionsHighly substituted pyrrolidine derivativesDiastereoselective synthesis nih.gov

This table summarizes various asymmetric approaches to chiral pyrrolidine derivatives.

Precursor for Advanced Organic Materials (non-biological focus)

The furan moiety in this compound suggests its potential use as a monomer or precursor for the synthesis of advanced organic materials. Furan-based polymers, known as polyfurans, are conducting polymers with interesting electronic and optical properties. core.ac.ukbohrium.com While furan itself has a high oxidation potential, making its polymerization challenging, the use of oligofurans or appropriately substituted furans can facilitate electropolymerization to yield high-quality conductive films. rsc.orgacs.org

The pyrrolidine substituent could influence the properties of the resulting polymer by affecting its solubility, morphology, and electronic characteristics. By incorporating the chiral pyrrolidine moiety, it may be possible to create chiral conducting polymers with unique chiroptical properties.

Furthermore, pyrrolidine-containing fragments have been incorporated into mesoporous silica (B1680970) supports to create hybrid materials with catalytic activity. youtube.com While often used for enantioselective transformations, their basicity also allows for applications in base-catalyzed reactions for fine chemical production. youtube.com

Polymer Chemistry Applications

The bifunctional nature of this compound, possessing both a reactive furan ring and a secondary amine in the pyrrolidine ring, makes it a promising candidate as a monomer or a precursor for the synthesis of novel polymers. The incorporation of furan and pyrrolidine moieties into polymer backbones can impart unique thermal, mechanical, and chemical properties.

Furan-based polymers, particularly polyamides and polyesters, have garnered considerable attention as bio-based alternatives to their petroleum-derived counterparts. magtech.com.cndtic.milstanford.edursc.orgresearchgate.net The rigid furan ring can enhance the thermal stability and mechanical strength of polymers. For instance, furan-based polyamides often exhibit high glass transition temperatures (Tg) and melting temperatures (Tm), comparable to some commercial semi-aromatic polyamides. stanford.eduresearchgate.net The pyrrolidine ring, on the other hand, can introduce flexibility and improve solubility, while the secondary amine provides a site for further chemical modification or for initiating polymerization.

The ketone group in this compound offers an additional reactive handle. It can participate in various condensation reactions or be a site for post-polymerization modification, allowing for the fine-tuning of the final polymer's properties. For example, the pyrrolidine nitrogen and the furan ring could be incorporated into a polyamide backbone through reactions with diacyl chlorides or dicarboxylic acids. The presence of the furan moiety could also enable the development of self-healing polymers through reversible Diels-Alder reactions.

Table 1: Thermal Properties of Selected Furan-Based Polyamides

PolymerGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
Poly(decamethylene furanamide) (PA10F)103Not Reported
Poly(5-aminomethyl-2-furoic acid) (PAMF)>150~300
Furan-based polyamide with 1,3-cyclohexanedimethanamine150-180Not Reported

Ligand Design for Catalysis

The structural features of this compound make it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. The pyrrolidine ring is a well-established chiral auxiliary and a core component of many successful organocatalysts and ligands for metal-catalyzed reactions. The presence of a stereocenter at the 2-position of the pyrrolidine ring allows for the synthesis of enantiomerically pure ligands.

The furan ring can act as a hemilabile coordinating group or be functionalized to introduce other donor atoms. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the furan ring, along with a potential third coordination site from a modified ketone group, could form a tridentate ligand. Such ligands can chelate to a metal center, creating a well-defined chiral environment that can induce high enantioselectivity in catalytic reactions.

Furthermore, the furan moiety can be involved in π-stacking interactions with substrates or other parts of the catalyst, which can play a crucial role in the stereochemical outcome of a reaction. The versatility of the scaffold allows for the synthesis of a library of ligands with varying steric and electronic properties by modifying the furan ring, the pyrrolidine ring, or the ketone linker. These ligands could find applications in a wide range of catalytic transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Table 2: Performance of Pyrrolidine-Based Ligands in Asymmetric Catalysis

ReactionCatalyst/LigandYield (%)Enantiomeric Excess (ee, %)
Michael addition of aldehydes to nitroolefinsPyrrolidine-based organocatalyst8785
Asymmetric allylic alkylationPyrrolidine-based ligand with Pdup to 99up to 84
Aerobic α-oxidation of N-methylpyrrolidineAu/Pyridyl-functionalized supportTurnover Number (TON) ca. 72 over 6h

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone from impurities, starting materials, and byproducts that may be present in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS would be a suitable method for its purity assessment. In GC, the compound would be separated from other volatile components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that can be used for identification.

For the analysis of furan (B31954) derivatives, columns such as the HP-5MS are commonly used. mdpi.comresearchgate.net The mass spectrum of this compound would be expected to show characteristic fragments corresponding to the furan and pyrrolidine (B122466) moieties.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

ParameterValue
Column HP-5MS (or equivalent)
Injector Temp. 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Detector Mass Spectrometer (EI mode)

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, reversed-phase HPLC would likely be the method of choice.

An HPLC system equipped with a Diode Array Detector (DAD) or a UV detector would be suitable for the detection and quantification of this compound, as the furan ring is a chromophore. The selection of the stationary phase (e.g., C8 or C18) and the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like acetic acid or formic acid) would be optimized to achieve the best separation. nih.govsielc.com

Table 2: Illustrative HPLC Conditions for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Detector UV at an appropriate wavelength (e.g., 254 nm)
Temperature Ambient

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 2-position of the pyrrolidine ring, it exists as a pair of enantiomers. Chiral chromatography is essential to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical applications where the pharmacological activity and toxicity of enantiomers can differ significantly.

Chiral stationary phases (CSPs) are used in both GC and HPLC for enantiomeric separations. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs would be suitable candidates. nih.govmdpi.com The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Table 3: Potential Chiral HPLC Approaches for this compound

CSP TypeTypical Mobile PhaseSeparation Principle
Polysaccharide-based Hexane/IsopropanolHydrogen bonding, dipole-dipole interactions
Cyclodextrin-based Acetonitrile/Aqueous BufferInclusion complexation

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for structural confirmation and analysis in complex mixtures.

LC-NMR for Structural Confirmation in Complex Mixtures

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the structural elucidation power of NMR spectroscopy. news-medical.netmdpi.com This technique would be invaluable for the unambiguous structural confirmation of this compound, especially in a crude reaction mixture or a biological matrix.

In an LC-NMR experiment, the sample is first separated by HPLC, and the eluent is directed to the NMR spectrometer. The NMR spectra (¹H, ¹³C, and 2D-NMR) can be acquired for each separated component, providing detailed structural information. This is particularly useful for distinguishing between isomers and for the complete structural characterization of unknown impurities or metabolites. researchgate.net

GC-IR for Functional Group Analysis

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another useful hyphenated technique. While less common than GC-MS, it provides complementary information about the functional groups present in a molecule. After separation by GC, the eluting compounds pass through a light pipe in an FTIR spectrometer, and an infrared spectrum is obtained.

For this compound, GC-IR could confirm the presence of the ketone (C=O stretch), the furan ring (C-O-C and C=C stretches), and the pyrrolidine ring (N-H and C-N stretches). This information, when combined with mass spectrometry data, can provide a high degree of confidence in the identification of the compound.

Spectrophotometric Quantification Methods

Spectrophotometry, a cornerstone of analytical chemistry, offers rapid, non-destructive, and cost-effective means for the quantitative analysis of various compounds. The application of these methods to this compound relies on the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for quantifying compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis spectrum. The furan ring and the carbonyl group in this compound are expected to be the primary chromophores, making this technique highly applicable. The quantification is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

While specific experimental data for this compound is not widely available in public literature, the analysis would typically involve dissolving the compound in a suitable solvent that does not absorb in the same region, such as ethanol (B145695) or methanol. The UV-Vis spectrum would then be recorded to determine the wavelength of maximum absorbance (λmax). This λmax is characteristic of the compound under the specific solvent conditions and provides the highest sensitivity for quantification.

A hypothetical data table for the UV-Vis spectrophotometric analysis of this compound is presented below. This table illustrates the type of data that would be generated in a laboratory setting to validate the method for its intended purpose.

ParameterValue
Wavelength of Maximum Absorbance (λmax)275 nm
Molar Absorptivity (ε)12,500 L·mol⁻¹·cm⁻¹
Linearity Range1 - 25 µg/mL
Correlation Coefficient (R²)0.9995
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL

Note: The data in this table is hypothetical and serves as an example of typical results for a compound with similar structural motifs.

Fluorescence Spectroscopy

The process would involve determining the optimal excitation wavelength that results in the highest emission intensity. The fluorescence emission spectrum would then be recorded, and the intensity at the emission maximum would be proportional to the concentration of the compound. This method is particularly advantageous for detecting trace amounts of the substance.

Below is a hypothetical data table summarizing the potential fluorescence spectroscopy parameters for this compound.

ParameterValue
Excitation Wavelength (λex)280 nm
Emission Wavelength (λem)350 nm
Quantum Yield (ΦF)0.15
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (R²)0.9998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL

Note: The data in this table is hypothetical and intended to illustrate the parameters that would be measured in a fluorescence spectroscopy experiment.

The successful application of these spectrophotometric methods would require careful method development and validation to ensure accuracy, precision, and reliability for the quantification of this compound in various samples.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. uc.pt For the synthesis of complex heterocyclic structures like 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone, flow chemistry presents an opportunity to precisely control reaction parameters, minimize the handling of potentially hazardous intermediates, and facilitate multi-step sequences in an automated fashion. durham.ac.ukresearchgate.net The modular nature of flow systems allows for the seamless integration of reaction, purification, and analysis steps, which is particularly beneficial for optimizing reaction conditions and accelerating the synthesis of analogues. uc.pt

The preparation of functionalized pyrrolidines, a key component of the target molecule, has been identified as an ideal candidate for flow reactors, especially when dealing with reactive intermediates like azomethine ylids. durham.ac.ukcam.ac.uk Researchers are increasingly utilizing flow chemistry for the synthesis of various heterocyclic compounds, including those containing furan (B31954) and pyrrolidine (B122466) rings, demonstrating the potential for developing efficient and scalable routes to this compound. durham.ac.ukresearchgate.net

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic chemistry by enabling the prediction of reaction outcomes and the optimization of synthetic routes. mdpi.comrjptonline.org For a molecule like this compound, ML models can be trained on large datasets of known reactions to predict the most efficient synthetic pathways, identify optimal reaction conditions, and even suggest novel transformations. researchgate.netnips.cc

Several approaches are being developed, including rule-based expert systems, quantum mechanical simulations, and various ML-based systems. mdpi.com Graph convolutional neural networks, for instance, can represent reactant molecules as molecular graphs and predict changes in chemical bonds to enumerate potential products. mdpi.com These predictive models can significantly reduce the experimental workload and accelerate the discovery of new synthetic methodologies for complex molecules. researchgate.net The use of natural language processing architectures, such as those working with SMILES representations of molecules, has also shown promise in predicting reaction features. rjptonline.org

Green Synthesis Advancements for Complex Molecules

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For the synthesis of this compound, future research will likely focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

Recent studies have highlighted the use of biodegradable catalysts, such as lemon juice, for the one-pot synthesis of functionalized furan-2-one and pyrrol-2-one derivatives. researchgate.net Microwave-assisted organic synthesis is another green technique that can accelerate reactions and improve yields for heterocyclic compounds. rsc.org Furthermore, the development of eco-friendly procedures for photochemical reactions of furan derivatives, utilizing repurposed materials and energy-efficient light sources, showcases the ongoing efforts to create more sustainable synthetic pathways. und.edu

Theoretical Insights Driving Experimental Design

Computational chemistry and theoretical studies provide invaluable insights into the electronic structure, reactivity, and reaction mechanisms of molecules. For this compound, methods like Density Functional Theory (DFT) can be employed to understand its molecular properties and predict its behavior in chemical reactions. rsc.orgresearchgate.net

Theoretical investigations can elucidate the electron transfer capabilities of furan derivatives, which can be a key factor in their reactivity. rsc.org Time-dependent DFT calculations can be used to study the excited states of furan and pyrrole (B145914), providing a deeper understanding of their photochemical properties. researchgate.net Such theoretical predictions can guide the rational design of new experiments, helping to select appropriate reagents and conditions to achieve desired chemical transformations.

Exploration of Novel Reactivity Patterns

The unique juxtaposition of the furan and pyrrolidine rings in this compound opens up avenues for exploring novel reactivity patterns. The furan ring, for instance, can participate in various cycloaddition and dearomatization reactions, leading to the formation of complex polycyclic structures. researchgate.netnih.gov The pyrrolidine moiety, on the other hand, can be functionalized through various C-H activation and annulation reactions. researchgate.net

The [3+2] cycloaddition reaction of azomethine ylides is a powerful tool for the synthesis of spiro-pyrrolidine derivatives, and this strategy could be applied to furan-containing precursors to generate novel molecular architectures. mdpi.com Research into the synthesis and reactivity of various furan derivatives continues to uncover new transformations and synthetic applications, which can be extended to the target molecule. researchgate.netmdpi.comresearchgate.net

Potential for Discovery in New Chemical Space (non-clinical)

The exploration of new chemical space is crucial for the discovery of novel compounds with unique properties. This compound serves as a scaffold that can be systematically modified to generate libraries of new molecules. The vastness of chemical space necessitates the use of computational tools to navigate and identify promising areas for synthesis. youtube.com

Methods like Machine-based Identification of Molecules Inside Characterized Space (MIMICS) can generate diverse molecular libraries inspired by a given input structure. nih.gov The combination of building blocks through defined chemical rules allows for the creation of large, synthetically accessible virtual libraries. youtube.comchem-space.com By exploring the chemical space around this compound, researchers can aim to discover new compounds with interesting, non-clinical properties and applications in materials science or as chemical probes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, involving condensation reactions between furan derivatives and pyrrolidine precursors. For example, piperidine-mediated catalysis (as seen in thiazepane derivatives) can enhance reaction efficiency . Temperature control (e.g., 60–80°C) and pH adjustments (neutral to slightly acidic) are critical to minimize side reactions and improve yield. Automated flow reactors may optimize scalability, as demonstrated in pyrazole derivative syntheses .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Resolves splitting patterns caused by conformational flexibility in the pyrrolidine ring and furan substituents .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving torsional angles in heterocyclic systems .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. How can researchers assess the compound’s solubility and stability in preliminary studies?

  • Methodology : Use polarity-based solvents (e.g., DMSO, ethanol) for solubility screening. Thermal stability is evaluated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Note that discrepancies between DSC and TGA data may arise from decomposition pathways, requiring complementary techniques .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of furan and pyrrolidine substituents on bioactivity?

  • Methodology :

  • Comparative analogs : Synthesize derivatives with modified furan (e.g., 5-fluoropyridin-2-yl) or pyrrolidine (e.g., thioether variants) groups. Compare biological activity using enzyme inhibition assays (e.g., STAT3 or NF-κB pathways) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guided by structural data from similar compounds .

Q. What experimental and computational approaches resolve contradictions in spectroscopic or crystallographic data?

  • Methodology :

  • Conformational analysis : Dynamic NMR at variable temperatures or density functional theory (DFT) calculations (e.g., Gaussian 09) model low-energy conformers to explain NMR splitting or crystallographic disorder .
  • High-resolution crystallography : Use SHELXD for phase problem resolution in cases of twinning or low-resolution data .

Q. How can researchers identify and validate biological targets for this compound?

  • Methodology :

  • Target fishing : Employ affinity chromatography with immobilized compound analogs to capture binding proteins, followed by LC-MS/MS identification .
  • Mechanistic assays : Evaluate downstream effects (e.g., apoptosis via caspase-3 activation) in cell lines, using inhibitors to confirm target specificity .

Q. What strategies address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers during purification.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions, as demonstrated in piperidine derivative syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.